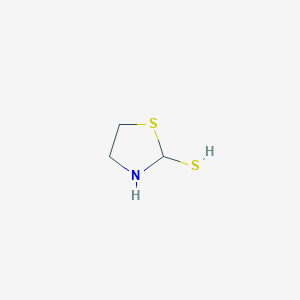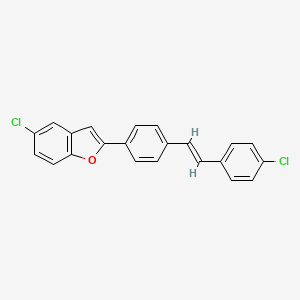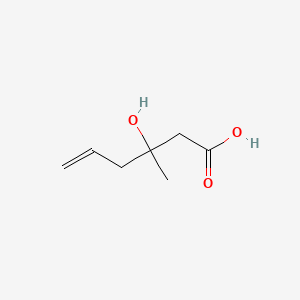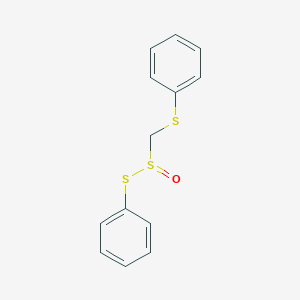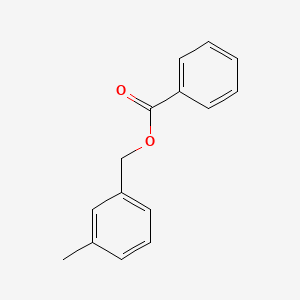
(3-Methylphenyl)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylphenyl)methyl benzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of benzoic acid with (3-methylphenyl)methanol. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)methyl benzoate typically involves the esterification reaction between benzoic acid and (3-methylphenyl)methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Benzoic Acid+(3-Methylphenyl)methanolAcid Catalyst(3-Methylphenyl)methyl benzoate+Water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylphenyl)methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and (3-methylphenyl)methanol.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Benzoic acid and (3-methylphenyl)methanol.
Reduction: (3-Methylphenyl)methanol.
Substitution: Various substituted derivatives of this compound, depending on the substituent introduced.
Applications De Recherche Scientifique
(3-Methylphenyl)methyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of (3-Methylphenyl)methyl benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and (3-methylphenyl)methanol, which can then interact with various biological pathways. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: Similar structure but lacks the (3-methylphenyl) group.
Ethyl benzoate: Similar ester structure but with an ethyl group instead of (3-methylphenyl).
(4-Methylphenyl)methyl benzoate: Similar structure but with the methyl group in the para position.
Uniqueness
(3-Methylphenyl)methyl benzoate is unique due to the presence of the (3-methylphenyl) group, which can influence its reactivity and interactions compared to other benzoate esters. The position of the methyl group on the aromatic ring can affect the compound’s electronic properties and steric hindrance, leading to different chemical behaviors and applications.
Propriétés
Numéro CAS |
38612-03-2 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(3-methylphenyl)methyl benzoate |
InChI |
InChI=1S/C15H14O2/c1-12-6-5-7-13(10-12)11-17-15(16)14-8-3-2-4-9-14/h2-10H,11H2,1H3 |
Clé InChI |
PNDUDVIQWFVXIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)COC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


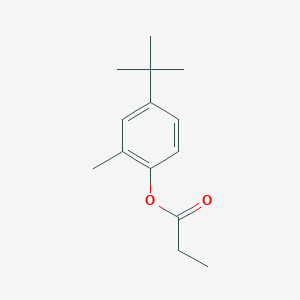
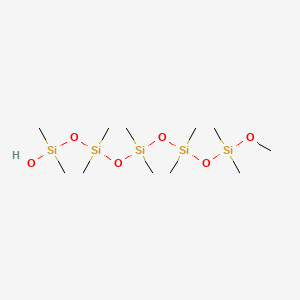
![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)
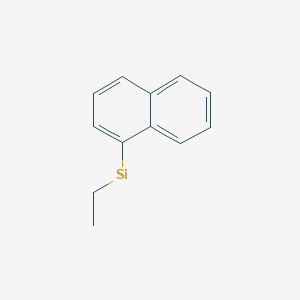
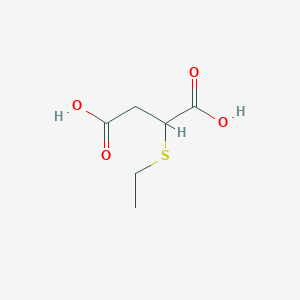
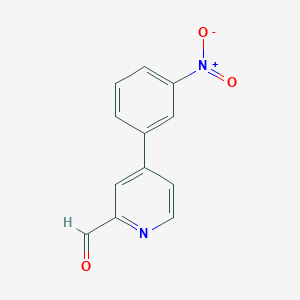

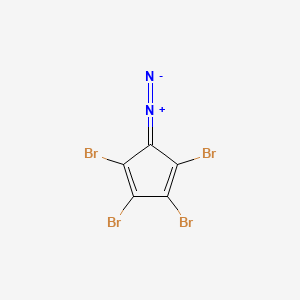
![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
